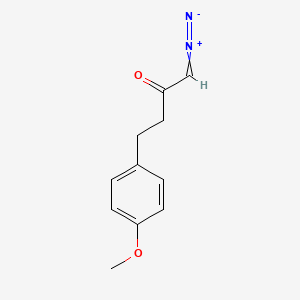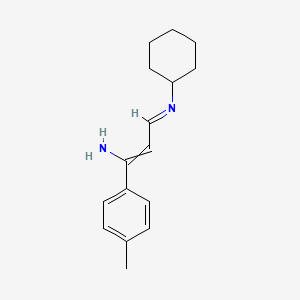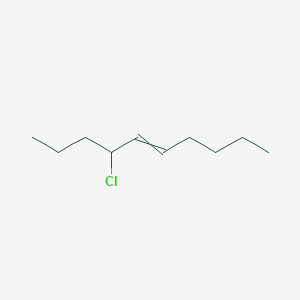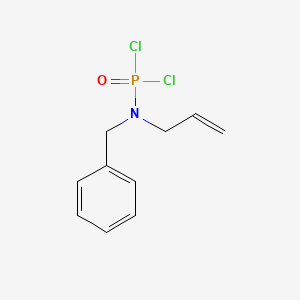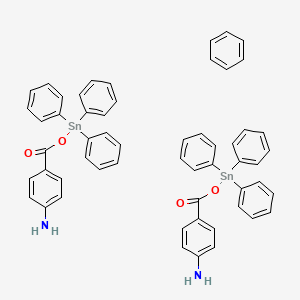
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride typically involves the reaction of tertiary amines with ethylene oxide and hydrochloric acid. The process is carried out in two steps:
Reaction with Ethylene Oxide: Tertiary amines react with ethylene oxide under mild conditions to form hydroxyethyl derivatives.
Quaternization: The hydroxyethyl derivatives are then quaternized using hydrochloric acid to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and silver nitrate are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various quaternary ammonium salts .
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, fabric softeners, and antistatic agents
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Methyldiethanolamine: Another quaternary ammonium compound with similar surfactant properties.
N-(2-Hydroxyethyl)ethylenediamine: Used in similar applications but has different chemical properties.
Uniqueness
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride is unique due to its specific chemical structure, which provides distinct surfactant properties and makes it suitable for a wide range of applications. Its ability to disrupt cell membranes and interact with proteins sets it apart from other similar compounds .
Propiedades
Número CAS |
91485-07-3 |
|---|---|
Fórmula molecular |
C8H18ClNO |
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-(2-methylprop-2-enyl)azanium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-8(2)7-9(3,4)5-6-10;/h10H,1,5-7H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
HKFDCPLSHRTXMW-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)C[N+](C)(C)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





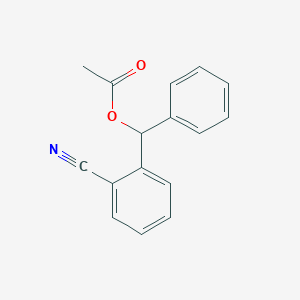


![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
